molecular formula C13H9F4N3 B11532404 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine

Cat. No.: B11532404
M. Wt: 283.22 g/mol
InChI Key: PKDURMJSJSXSSW-FBCYGCLPSA-N
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Description

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorobenzylidene group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 2-fluorobenzaldehyde in ethanol (EtOH) as a solvent. The mixture is stirred at room temperature overnight, followed by filtration and drying to obtain the product with an 85% yield . The compound can be recrystallized from ethanol to obtain colorless block crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine is unique due to the presence of both a fluorobenzylidene group and a trifluoromethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H9F4N3

Molecular Weight

283.22 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H9F4N3/c14-11-4-2-1-3-9(11)7-19-20-12-6-5-10(8-18-12)13(15,16)17/h1-8H,(H,18,20)/b19-7+

InChI Key

PKDURMJSJSXSSW-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=C2)C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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